2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-3-6-16(19-13-26-10-2-9-23-21(26)25-19)12-18(14)24-20(27)11-15-4-7-17(22)8-5-15/h2-10,12-13H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXYZKANVGVZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-methyl-5-(imidazo[1,2-a]pyrimidin-2-yl)aniline, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
*Calculated based on molecular formulas provided in evidence.
Key Research Findings
Imidazo[1,2-a]Pyrimidine vs. Triazole Derivatives : Triazole-containing acetamides () exhibit higher antiproliferative activity but lower selectivity compared to bicyclic heterocycles like the target compound .
Intermediate Utility : Simple chlorophenyl acetamides () are primarily intermediates, whereas the target compound’s complex structure suggests direct therapeutic applications .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide is a derivative of imidazo[1,2-a]pyrimidine, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The synthesis of imidazo[1,2-a]pyrimidines often involves palladium-catalyzed reactions that yield fused structures with significant biological activity. The specific compound can be synthesized through various methods that include coupling reactions and functional group modifications. The presence of the 4-chlorophenyl and imidazo[1,2-a]pyrimidin-2-yl moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results as dual-function inhibitors against cancer cell lines such as HCT116 and HepG2 . These studies indicate that the compound can inhibit key kinases involved in cancer proliferation, showcasing moderate to high cytotoxicity in micromolar ranges against these cell lines .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has been tested against acetylcholinesterase (AChE) and urease. The results suggest strong inhibitory effects, with IC50 values indicating significant potency compared to standard inhibitors. For example, related compounds have demonstrated IC50 values as low as 1 µM against AChE, indicating potential therapeutic applications in neurodegenerative disorders .
Antibacterial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity. Preliminary screenings against various bacterial strains have shown moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could serve as a lead for developing new antibacterial agents .
Case Studies
- Study on Anticancer Activity : A study conducted by Uslu Kobak et al. explored the synthesis of imidazo[1,2-a]pyrimidine derivatives and their effects on cancer cell lines. The results indicated that several derivatives displayed significant cytotoxicity and could inhibit both Aurora-A kinase and kinesin spindle protein (KSP), suggesting a dual-target mechanism .
- Enzyme Inhibition Study : Another research highlighted the enzyme inhibitory potential of similar compounds where derivatives were tested for AChE inhibition. The findings revealed that several compounds showed promising results with low IC50 values, indicating their potential use in treating Alzheimer's disease .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the imidazo[1,2-a]pyrimidine core via cyclization of 2-aminopyrimidine derivatives with α-haloketones.
- Step 2: Buchwald–Hartwig amination or Ullmann coupling to attach the 2-methylphenyl group.
- Step 3: Acetamide linkage via nucleophilic substitution between 4-chlorophenylacetic acid chloride and the amine intermediate.
Key parameters include refluxing ethanol as a solvent (80–90°C) and catalysts like Pd(OAc)₂ for coupling reactions. Yields range from 65–72%, with purity confirmed via ¹H NMR (e.g., δ 13.30 ppm for NH) and mass spectrometry .
Advanced: How can researchers resolve contradictions in reaction yields or tautomeric equilibria during synthesis?
Methodological Answer:
Tautomeric equilibria (e.g., amine:imine ratios of 50:50 observed in NMR) can skew yields and characterization . To address this:
- Use variable-temperature NMR to monitor tautomer dynamics.
- Optimize reaction pH and solvents (e.g., DMF for imine stabilization).
- Employ HPLC-MS to isolate tautomeric forms and quantify ratios.
For yield inconsistencies, conduct Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and reaction time. Statistical tools like ANOVA can identify critical variables .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for NH (δ 13.30 ppm), aromatic protons (δ 7.42–7.58 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.1) and fragmentation patterns.
- IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
Advanced: How can computational modeling aid in predicting biological activity or resolving structural ambiguities?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on the imidazo-pyrimidine core .
- DFT Calculations: Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity and MESP maps to predict electrophilic/nucleophilic sites .
- Validate models with SAR data from analogs (e.g., fluorophenyl derivatives showing enhanced binding ).
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kits to measure ATPase activity inhibition.
- Antimicrobial Screening: Broth microdilution (MIC) against Gram+/Gram– bacteria.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values compared to doxorubicin) .
Advanced: How should researchers address contradictory activity data across studies?
Methodological Answer:
Contradictions may arise from structural analogs (e.g., thieno-pyrimidine vs. triazolo-pyrimidine derivatives ). Mitigation strategies include:
- Meta-Analysis: Pool data from structurally similar compounds (e.g., compare logP, H-bond donors) to identify activity trends.
- Proteomic Profiling: Use mass spectrometry-based target deconvolution to identify off-target interactions.
- Dose-Response Refinement: Test activity across 8–10 concentration points to reduce false positives .
Basic: What strategies ensure compound stability during storage?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Testing: Use HPLC-UV at 254 nm to monitor purity over 6–12 months.
- Lyophilization: For long-term storage, lyophilize in 10 mM phosphate buffer (pH 7.4) .
Advanced: How can degradation pathways be elucidated for formulation development?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS Analysis: Identify degradation products (e.g., imidazo-pyrimidine ring cleavage or acetamide hydrolysis).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .
Basic: What in vivo models are appropriate for pharmacokinetic studies?
Methodological Answer:
- Rodent Models: Sprague-Dawley rats for bioavailability and tissue distribution (dose: 10 mg/kg IV/PO).
- Microsampling LC-MS/MS: Quantify plasma concentrations at 0.5, 2, 6, 12, and 24 h post-dose.
- Metabolite ID: Use hepatocyte incubations to identify Phase I/II metabolites .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay): Measure target protein melting shifts after compound treatment.
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/kd) using recombinant proteins.
- CRISPR Knockout Models: Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
